Lipophilicity Advantage: Lower LogP Compared to N-Phenyl Analog
5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile exhibits a significantly lower predicted LogP (1.34) compared to the closely related N-phenyl analog (5-(1-phenylpyrrol-2-yl)pyridazine-4-carbonitrile, CAS 919785-70-9), which has a predicted LogP of 2.81 . This difference of 1.47 log units indicates greater aqueous solubility and reduced lipophilicity, potentially translating to better developability profiles (e.g., lower risk of CYP450 inhibition, phospholipidosis) without additional polar atom changes.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.34 |
| Comparator Or Baseline | 5-(1-Phenyl-1H-pyrrol-2-yl)pyridazine-4-carbonitrile (LogP = 2.81) |
| Quantified Difference | Δ LogP = -1.47 |
| Conditions | Predicted values from ChemSrc database entries for CAS 919785-62-9 and CAS 919785-70-9 |
Why This Matters
A LogP difference of more than 1 log unit can significantly affect solubility, permeability, and in vivo pharmacokinetics, making the target compound a preferred starting point for hit-to-lead campaigns aiming for balanced ligand-lipophilicity efficiency.
